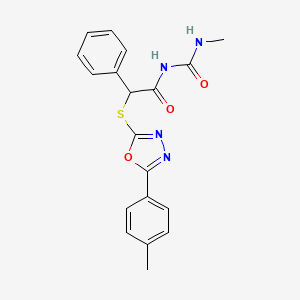

STING agonist-15

描述

属性

IUPAC Name |

N-(methylcarbamoyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-12-8-10-14(11-9-12)17-22-23-19(26-17)27-15(13-6-4-3-5-7-13)16(24)21-18(25)20-2/h3-11,15H,1-2H3,(H2,20,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKWXSQTTDLZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)SC(C3=CC=CC=C3)C(=O)NC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synergistic Dance of STING Agonists and IL-15: A Technical Guide to a Powerful Anti-Tumor Immunity Axis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of action of STING (Stimulator of Interferon Genes) agonists and Interleukin-15 (IL-15), both as standalone agents and in combination, to elicit a robust anti-tumor immune response. We delve into the fundamental signaling pathways, present quantitative data from key preclinical studies in a comparative format, and provide detailed experimental protocols for the methodologies cited.

Core Concepts: STING and IL-15 Signaling

The innate and adaptive immune systems are intricately linked, and their coordinated activation is paramount for effective cancer immunotherapy. STING agonists and IL-15 represent two powerful modalities that leverage distinct but complementary pathways to invigorate the anti-tumor immune cycle.

The cGAS-STING Pathway: Sounding the Innate Alarm

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical innate immune sensing mechanism that detects the presence of cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral infections or cellular damage, including that occurring within tumor cells.[1][2] Activation of this pathway initiates a cascade of events culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, effectively bridging the gap between innate and adaptive immunity.[3][4]

Pharmacological STING agonists, such as the synthetic cyclic dinucleotide (CDN) ADU-S100, mimic the natural ligand cGAMP to potently activate this pathway within the tumor microenvironment (TME).[5][6] This activation primarily in antigen-presenting cells (APCs) like dendritic cells (DCs) leads to their maturation, enhanced antigen cross-presentation to CD8+ T cells, and the secretion of chemokines like CXCL9 and CXCL10 that recruit effector T cells into the tumor.[2]

STING Signaling Pathway Diagram

Below is a Graphviz diagram illustrating the key steps in the cGAS-STING signaling cascade.

Caption: The cGAS-STING signaling pathway.

IL-15: A Potent Cytokine for Lymphocyte Development and Activation

Interleukin-15 (IL-15) is a pleiotropic cytokine crucial for the development, proliferation, and activation of Natural Killer (NK) cells and CD8+ T cells, two of the most potent cytotoxic lymphocyte populations in the anti-tumor response.[7][8] Unlike IL-2, IL-15 does not significantly promote the expansion of immunosuppressive regulatory T cells (Tregs).[9]

IL-15 signaling is primarily mediated through trans-presentation, where an IL-15-producing cell, such as a dendritic cell, presents IL-15 bound to the high-affinity IL-15 receptor alpha (IL-15Rα) chain to neighboring NK or T cells that express the IL-2/IL-15Rβ and common gamma (γc) chain complex.[4] This interaction triggers downstream signaling through the JAK/STAT, PI3K/AKT, and MAPK pathways, leading to enhanced cell survival, proliferation, and cytotoxic function.[9]

IL-15 Signaling Pathway Diagram

The following Graphviz diagram outlines the IL-15 signaling pathway via trans-presentation.

Caption: IL-15 signaling via trans-presentation.

The Synergy: STING Agonist and IL-15 Combination Therapy

The combination of a STING agonist with IL-15 creates a powerful synergy by activating both innate and adaptive immunity through distinct yet complementary mechanisms.[5][6] While the STING agonist drives the initial inflammatory burst, DC maturation, and T cell priming (via Type I IFN), IL-15 provides a robust and sustained signal for the proliferation, survival, and enhanced cytotoxic function of the key effector cells—NK and CD8+ T cells (which produce Type II IFN, IFN-γ).[10]

This dual-pronged attack can remodel an immunologically "cold" tumor microenvironment into a "hot," inflamed state that is more susceptible to immune-mediated destruction.[6]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the combination of the STING agonist ADU-S100 and IL-15 (or its modified version, cyto-IL-15) in murine prostate cancer models.

Table 1: In Vivo Anti-Tumor Efficacy in Murine Prostate Cancer Models[5]

| Treatment Group | Tumor Model | Endpoint | Result |

| Vehicle (HBSS) | TRAMP-C1 | Median Survival | 28 days |

| cyto-IL-15 | TRAMP-C1 | Median Survival | 41 days |

| ADU-S100 | TRAMP-C1 | Median Survival | 45 days |

| ADU-S100 + cyto-IL-15 | TRAMP-C1 | Median Survival | Not reached (>60 days) |

| ADU-S100 + cyto-IL-15 | TRAMP-C1 & TRAMP-C2 | Tumor-Free Mice | 58-67% |

| ADU-S100 + cyto-IL-15 | Bilateral TRAMP-C2 | Abscopal Immunity (Tumor-Free) | 50% |

| ADU-S100 + cyto-IL-15 | TRAMP-C2 (Cured Mice) | Protection on Rechallenge | 83% |

Table 2: Systemic Cytokine Induction (6 days post-treatment)[5]

| Cytokine | Treatment Group | Fold Increase vs. Control (Blood Plasma) | p-value |

| CCL2 | ADU-S100 + cyto-IL-15 | 3.4 | <0.001 |

| CXCL10 | ADU-S100 + cyto-IL-15 | 4.4 | <0.0001 |

| IL-6 | ADU-S100 + cyto-IL-15 | 4.2 | <0.05 |

| IFN-α | ADU-S100 + cyto-IL-15 | 2.7 | <0.05 |

| IFN-γ | ADU-S100 + cyto-IL-15 | 19.6 | <0.01 |

Table 3: In Vitro Cytotoxicity and IFN-γ Secretion

| Treatment Group | Target Cells | Endpoint | Result |

| IL-15 | LNCaP | % Killing by NK cells | ~40% |

| ADU-S100 analog | LNCaP | % Killing by NK cells | No significant killing |

| IL-15 + ADU-S100 analog | LNCaP | % Killing by NK cells | ~60% |

| IL-15 + ADU-S100 analog | Co-culture | IFN-γ Secretion | Up to 13-fold increase |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of STING agonist and IL-15 synergy.

In Vivo Murine Prostate Cancer Model[5]

Objective: To evaluate the anti-tumor efficacy of intratumoral STING agonist and IL-15 combination therapy.

Experimental Workflow Diagram

Caption: Workflow for in vivo efficacy studies.

Materials:

-

Cell Lines: TRAMP-C1, TRAMP-C2 (murine prostate adenocarcinoma)

-

Animals: Male C57BL/6 mice, 6-8 weeks old

-

Reagents: ADU-S100 (MedChemExpress), cytotopically modified IL-15 (cyto-IL-15), Hank's Balanced Salt Solution (HBSS) as vehicle.

-

Equipment: Calipers, syringes for injection.

Protocol:

-

Tumor Cell Culture: Culture TRAMP-C1 or TRAMP-C2 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

-

Tumor Implantation: Harvest and resuspend cells in sterile PBS. Subcutaneously inject 1 x 10^6 cells in 100 µL into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups.

-

Intratumoral Administration: Administer treatments via intratumoral injection in a 50 µL volume.

-

Vehicle Group: 50 µL HBSS

-

cyto-IL-15 Group: 10 µg cyto-IL-15 in 50 µL HBSS

-

ADU-S100 Group: 50 µg ADU-S100 in 50 µL HBSS

-

Combination Group: 10 µg cyto-IL-15 and 50 µg ADU-S100 in 50 µL HBSS

-

-

Efficacy Assessment: Continue to monitor tumor volume and mouse survival. The survival endpoint is typically defined by a maximum tumor diameter (e.g., 15 mm) or signs of distress.

-

Endpoint Analysis: At the study endpoint or pre-defined time points (e.g., 6 days post-treatment), euthanize mice and harvest tumors, spleens, and blood for further analysis.

In Vitro Lymphocyte-Cancer Cell Co-Culture and Cytotoxicity Assay[10]

Objective: To assess the direct cytotoxic potential of lymphocytes activated by IL-15 and a STING agonist against prostate cancer cells.

Materials:

-

Cell Lines: LNCaP or PC3 (human prostate cancer)

-

Primary Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Reagents: IL-15, ADU-S100 analog, RPMI-1640 medium, FBS.

-

Kits: NK cell isolation kit, Calcein-AM for cytotoxicity assay.

-

Equipment: Flow cytometer, plate reader.

Protocol:

-

Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate NK cells from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit.

-

Cell Culture: Culture prostate cancer cells in a 96-well plate until they form a monolayer.

-

Co-culture Setup: Add isolated immune cells (e.g., total PBMCs or purified NK cells) to the cancer cell monolayer at a specified effector-to-target (E:T) ratio (e.g., 10:1).

-

Treatment: Add the following treatments to the co-cultures:

-

Control (PBS)

-

IL-15 (e.g., 10 ng/mL)

-

ADU-S100 analog (e.g., 1 µg/mL)

-

Combination of IL-15 and ADU-S100 analog

-

-

Incubation: Incubate the co-culture plates for a defined period (e.g., 48 hours) at 37°C, 5% CO₂.

-

Cytotoxicity Assessment (Calcein-AM Assay):

-

Carefully remove effector cells.

-

Wash the remaining target cancer cells with PBS.

-

Add Calcein-AM solution to the wells and incubate. Live cells will convert the non-fluorescent Calcein-AM to fluorescent calcein.

-

Measure fluorescence on a plate reader.

-

Calculate percent killing relative to control wells (cancer cells only, representing 0% killing, and wells with detergent to lyse all cells, representing 100% killing).

-

-

Supernatant Analysis: Collect supernatants from the co-cultures before the cytotoxicity assay to measure cytokine secretion (e.g., IFN-γ) by ELISA or cytokine bead array.

Flow Cytometry for Immune Cell Profiling[5]

Objective: To characterize and quantify immune cell populations in tumors and spleens following treatment.

Protocol:

-

Single-Cell Suspension:

-

Tumors: Mince the harvested tumor tissue and digest with an enzymatic solution (e.g., collagenase D and DNase I) to obtain a single-cell suspension.

-

Spleens: Mechanically dissociate the spleen through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.

-

-

Cell Staining:

-

Count the cells and adjust the concentration.

-

Stain for viability using a live/dead stain to exclude dead cells from the analysis.

-

Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.

-

Incubate cells with a cocktail of fluorophore-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c, F4/80).

-

For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines like IFN-γ), first fix and permeabilize the cells using a specialized buffer system after surface staining. Then, add the intracellular antibody cocktail.

-

-

Data Acquisition: Acquire data on a multi-color flow cytometer (e.g., a 15-color instrument).

-

Data Analysis: Analyze the acquired data using flow cytometry analysis software. Gate on single, live cells, then on broader populations (e.g., CD45+ immune cells), and subsequently identify specific subsets based on their marker expression.

Conclusion

The combination of STING agonists and IL-15 represents a highly promising strategy in cancer immunotherapy. By mechanistically targeting both the initiation of the immune response through innate sensing and the potentiation of cytotoxic effector cells, this approach can induce durable and systemic anti-tumor immunity. The preclinical data strongly support the synergistic effects of this combination, demonstrating superior tumor control and survival compared to either monotherapy. The detailed protocols provided herein offer a framework for researchers to further investigate and build upon these findings, ultimately paving the way for the clinical translation of this powerful immunotherapeutic pairing.

References

- 1. Frontiers | Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer [frontiersin.org]

- 2. thesis.unipd.it [thesis.unipd.it]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collection - Assessing chemotherapy dosing strategies in a spatial cell culture model - Frontiers in Oncology - Figshare [frontiersin.figshare.com]

- 7. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Leveraging long-acting IL-15 agonists for intratumoral delivery and enhanced antimetastatic activity [frontiersin.org]

The Synergistic Power of STING Agonists and IL-15: A Technical Guide to a Novel Immunotherapy Combination

For Researchers, Scientists, and Drug Development Professionals

The convergence of innate and adaptive immunity represents a formidable frontier in cancer immunotherapy. This technical guide delves into the preclinical evidence and mechanistic underpinnings of a promising combination therapy: the synergistic administration of a STIMULATOR of INTERFERON GENES (STING) agonist and Interleukin-15 (IL-15). This document serves as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex biological interactions that drive the potent anti-tumor effects of this combination.

Executive Summary

The co-administration of STING agonists and IL-15 has demonstrated remarkable synergy in preclinical cancer models, transforming immunologically "cold" tumors into "hot" microenvironments susceptible to immune-mediated destruction. This combination leverages two distinct but complementary pathways to orchestrate a robust and durable anti-tumor response. The STING agonist initiates a potent type I interferon (IFN) response, activating innate immune cells and enhancing antigen presentation. Concurrently, IL-15, a powerful cytokine, promotes the proliferation, survival, and cytotoxic function of natural killer (NK) cells and CD8+ T cells. The result is a multi-pronged attack on the tumor, leading to significant tumor regression, the generation of systemic anti-tumor immunity (abscopal effect), and the establishment of long-term immunological memory.

Mechanistic Rationale: A Dual Assault on Cancer

The synergy between STING agonists and IL-15 stems from their ability to activate both the innate and adaptive immune systems in a coordinated fashion.

-

STING Agonists: These agents, such as the cyclic dinucleotide ADU-S100 (also known as MIW815), mimic pathogen-associated molecular patterns. When introduced into the tumor microenvironment, they are recognized by the STING protein in the endoplasmic reticulum of various cells, including dendritic cells (DCs) and tumor cells.[1] This triggers a signaling cascade culminating in the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1] This initial inflammatory burst leads to the maturation and activation of antigen-presenting cells (APCs) like DCs, enhancing their ability to prime tumor-specific T cells.

-

Interleukin-15 (IL-15): IL-15 is a critical cytokine for the development, proliferation, and activation of NK cells and memory CD8+ T cells.[2] Unlike IL-2, another cytokine with similar functions, IL-15 does not significantly promote the expansion of regulatory T cells (Tregs), which can suppress anti-tumor immunity.[3] By providing a powerful survival and activation signal to cytotoxic lymphocytes, IL-15 sustains and amplifies the adaptive immune response initiated by the STING agonist. Some studies have utilized modified versions of IL-15, such as cytotopically-modified IL-15 (cyto-IL-15), which is designed to be retained in the tissue where it is administered, thereby increasing its local concentration and potency.[4]

The combination of a STING agonist and IL-15 creates a positive feedback loop: the STING agonist-induced inflammation attracts immune cells to the tumor, and IL-15 then fuels their expansion and effector functions, leading to enhanced tumor cell killing.[1][3]

Preclinical Efficacy: Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the synergistic effects of STING agonists and IL-15.

Table 1: In Vivo Tumor Response in Murine Prostate Cancer Models

| Treatment Group | Tumor Elimination Rate (Unilateral Tumors) | Abscopal Immunity (Bilateral Tumors, one side treated) | Long-term Immunity (Tumor Rechallenge in Cured Mice) | Reference |

| Vehicle (HBSS) | 0% | 0% | 0% | [1] |

| cyto-IL-15 alone | 0% | Not Reported | Not Applicable | [1] |

| ADU-S100 alone | 0-17% | Not Reported | Not Applicable | [1] |

| ADU-S100 + cyto-IL-15 | 58-67% | 50% | 83% | [1] |

Table 2: In Vitro Cytotoxicity in Prostate Cancer Co-culture Models

| Treatment Group | Cancer Cell Killing (LNCaP cells) | Key Effector Cells | IFNγ Secretion Increase (vs. IL-15 alone) | Reference |

| IL-15 alone | ~45% | NK cells | Not Applicable | [3] |

| ADU-S100 analog alone | Minimal | Not Applicable | Not Applicable | [3] |

| IL-15 + ADU-S100 analog | ~81% | NK cells | Up to 13-fold | [3] |

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades activated by STING agonists and IL-15.

Caption: STING Signaling Pathway Activation.

Caption: IL-15 Signaling Pathway Activation.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the synergy of a STING agonist and IL-15 in a preclinical setting.

Caption: In Vivo Experimental Workflow.

Detailed Experimental Protocols

This section provides an overview of the key methodologies employed in the studies cited.

In Vivo Murine Studies

-

Animal Models: Studies have utilized syngeneic mouse models, such as C57BL/6 mice bearing TRAMP-C1 or TRAMP-C2 prostate tumors, to ensure a competent immune system for evaluating immunotherapy.[1]

-

Tumor Implantation: Tumor cells (e.g., 5 x 10^5 TRAMP-C2 cells) are typically injected subcutaneously into the flank of the mice.[1]

-

Treatment Administration: Once tumors reach a palpable size (e.g., ~50 mm³), treatments are administered intratumorally. A representative dosing regimen is 50 µg of ADU-S100 and 10 µg of cyto-IL-15, delivered in a volume of 50 µl.[1]

-

Monitoring: Tumor growth is monitored by caliper measurements, and survival is tracked over time.[1] For abscopal effect studies, mice are implanted with tumors on both flanks, with only one tumor receiving treatment.[1]

Flow Cytometry for Immune Cell Profiling

-

Sample Preparation: Tumors and spleens are harvested and processed into single-cell suspensions. This typically involves mechanical dissociation followed by enzymatic digestion (e.g., with collagenase and DNase).

-

Staining: Cells are stained with a cocktail of fluorescently labeled antibodies to identify various immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells, macrophages). A viability dye is crucial to exclude dead cells.

-

Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is then analyzed using software like FlowJo to quantify the different immune cell subsets within the tumor microenvironment and spleen.

RNA Sequencing (RNA-seq)

-

RNA Extraction: Total RNA is extracted from tumor tissue using standard commercial kits.

-

Library Preparation and Sequencing: RNA quality is assessed, followed by library preparation (e.g., poly(A) selection for mRNA) and high-throughput sequencing on platforms like Illumina.

-

Bioinformatic Analysis: The raw sequencing data undergoes a pipeline of quality control, alignment to a reference genome, and quantification of gene expression. Downstream analyses include differential gene expression analysis between treatment groups and gene set enrichment analysis to identify activated signaling pathways.

In Vitro Co-culture and Cytotoxicity Assays

-

Cell Culture: Prostate cancer cell lines (e.g., LNCaP) are co-cultured with peripheral blood mononuclear cells (PBMCs) or isolated immune cell populations (e.g., NK cells).[3]

-

Treatment: The co-cultures are treated with IL-15, a STING agonist analog, or the combination.[3]

-

Cytotoxicity Assessment: Cancer cell killing is quantified using methods such as flow cytometry with a live/dead stain.[3]

-

Immune Cell Activation: The activation status of immune cells is assessed by measuring the expression of activation markers (e.g., CD69) and cytotoxic molecules (e.g., perforin) by flow cytometry.[3]

Clinical Landscape and Future Directions

As of late 2025, clinical trials are actively evaluating STING agonists, such as ADU-S100 (MIW815) and others like BMS-986301, primarily in combination with immune checkpoint inhibitors like anti-PD-1 (e.g., spartalizumab) and anti-CTLA-4 antibodies.[5][6][7][8] The rationale is that STING agonists can prime an anti-tumor immune response in patients who are non-responsive to checkpoint blockade alone.[5] While these trials have shown that STING agonists are generally well-tolerated and can induce a systemic immune response, the clinical efficacy in combination with checkpoint inhibitors has been modest so far.[9]

To date, there are no prominent clinical trials specifically investigating the combination of a STING agonist and IL-15. However, the compelling preclinical data strongly support the clinical translation of this approach. Future clinical studies could explore this combination in immunologically "cold" tumors, such as prostate cancer, where checkpoint inhibitors have had limited success. Furthermore, the development of next-generation STING agonists with improved pharmacokinetic properties and novel IL-15 variants or superkines could further enhance the therapeutic potential of this synergistic combination.

Conclusion

The combination of a STING agonist and IL-15 represents a scientifically robust and highly promising strategy in cancer immunotherapy. By activating both innate and adaptive immunity, this dual approach has demonstrated the potential to induce complete and durable tumor regression in preclinical models. The detailed data and methodologies presented in this guide provide a solid foundation for further research and development in this exciting area. As our understanding of the tumor microenvironment deepens, such rationally designed combination therapies will be pivotal in overcoming the current limitations of immunotherapy and improving outcomes for a broader range of cancer patients.

References

- 1. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. kcl.portals.in-part.com [kcl.portals.in-part.com]

- 5. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

The Role of the STING Pathway in Cancer Immunity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Stimulator of Interferator of Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a key signal of infection or cellular damage. In the context of oncology, the cGAS-STING pathway has emerged as a pivotal regulator of anti-tumor immunity. Activation of STING can trigger potent type I interferon (IFN) responses, leading to the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment (TME). This has positioned STING as a highly attractive target for cancer immunotherapy. However, the pathway's role is complex, with chronic activation sometimes paradoxically promoting tumor growth and immune suppression. This guide provides an in-depth technical overview of the STING pathway's function in cancer immunity, therapeutic strategies targeting this pathway, quantitative data from key studies, and detailed experimental protocols for its investigation.

The Core cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the presence of dsDNA in the cytoplasm, which can originate from dying tumor cells, micronuclei resulting from chromosomal instability, or mitochondrial damage.[1][2]

-

DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) acts as the primary sensor, binding directly to cytosolic dsDNA.[3][4]

-

Second Messenger Synthesis: Upon DNA binding, cGAS is activated and catalyzes the synthesis of the cyclic dinucleotide (CDN) 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[3][4]

-

STING Activation: cGAMP functions as a second messenger, binding to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[3] This binding event induces a conformational change in STING.

-

Translocation and Signaling Complex Assembly: Activated STING traffics from the ER through the Golgi apparatus to perinuclear vesicles.[3] During this translocation, STING recruits and activates TANK-binding kinase 1 (TBK1).[5]

-

Downstream Transcription Factor Activation: TBK1 phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][5] Concurrently, STING activation can also lead to the activation of the NF-κB pathway.[6][7]

-

Cytokine Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β).[8] NF-κB activation leads to the production of various pro-inflammatory cytokines such as TNF-α and IL-6.[9][10] These cytokines collectively orchestrate a powerful anti-tumor immune response.

Caption: The canonical cGAS-STING signaling pathway.

The Dual Role of STING in Cancer Immunity

While acute activation of the STING pathway is largely associated with robust anti-tumor immunity, chronic STING signaling can have pro-tumorigenic effects. Understanding this duality is crucial for the development of effective therapeutics.[9][11]

Anti-Tumor Functions

Acute STING activation orchestrates a multi-faceted anti-tumor response:

-

Dendritic Cell (DC) Activation: Type I IFNs produced downstream of STING signaling promote the maturation and activation of DCs, enhancing their ability to capture tumor antigens and cross-present them to CD8+ T cells.[8][12]

-

T Cell Priming and Recruitment: Activated DCs migrate to lymph nodes to prime naive T cells.[13] STING-induced chemokines, such as CXCL9 and CXCL10, attract primed effector T cells and NK cells to the tumor site, turning "cold" tumors "hot".[14][15]

-

NK Cell Activation: The pathway can induce the expression of ligands for the activating receptor NKG2D on tumor cells, making them more susceptible to NK cell-mediated killing.[15]

-

Direct Tumor Cell Effects: In some cancer cells, strong STING activation can directly induce apoptosis or senescence, limiting tumor growth.[9][11]

Pro-Tumor Functions

Conversely, chronic or aberrant STING activation, often seen in tumors with high chromosomal instability, can promote tumor progression:[1][11]

-

Chronic Inflammation: Persistent signaling can drive chronic inflammation, which is a known enabler of carcinogenesis and metastasis.[16]

-

Immunosuppression: Chronic activation can lead to the upregulation of immune checkpoint molecules like PD-L1 on tumor cells, contributing to T cell exhaustion and immune evasion.[6][11] It can also promote the accumulation of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[9][16]

-

Metastasis: In some contexts, STING-driven inflammation via the non-canonical NF-κB pathway can enhance cancer cell invasion and metastasis.[9][10]

Caption: The dual role of STING activation in cancer immunity.

Therapeutic Strategies: STING Agonists

The primary therapeutic strategy to harness the pathway's anti-tumor potential is the development of STING agonists. These molecules are designed to mimic cGAMP and potently activate the STING protein.

Classes of STING Agonists

-

Cyclic Dinucleotides (CDNs): These are direct mimics of the natural ligand, cGAMP. First-generation agonists like ADU-S100 (MIW815) and MK-1454 are synthetic CDNs.[6][17] Newer CDNs like BMS-986301 have been engineered for improved stability and potency.[11][18]

-

Non-Cyclic Dinucleotides: These are small molecules that activate STING but do not share the CDN scaffold. They are being developed to overcome the pharmacokinetic challenges of CDNs, potentially allowing for systemic (e.g., intravenous) administration.[8]

-

Novel Delivery Systems: To improve tumor-specific delivery and reduce systemic toxicity, STING agonists are being incorporated into nanoparticles, antibody-drug conjugates, and engineered bacterial vectors.[11][17]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of STING agonists has been evaluated extensively. While preclinical results have been highly promising, clinical efficacy has been modest to date, particularly for monotherapies. Combination with checkpoint inhibitors appears more promising.

Table 1: Preclinical Efficacy of STING Agonists

| Compound | Cancer Model(s) | Key Findings | Reference(s) |

| ADU-S100 | Murine colon (CT26), Melanoma (B16) | Intratumoral injection induced tumor-specific CD8+ T cells; enhanced efficacy when combined with anti-PD-1/CTLA-4. | [11] |

| BMS-986301 | Murine colon (CT26, MC38) | >90% complete regression in injected and non-injected tumors (monotherapy). 80% complete regression when combined with anti-PD-1 (vs. 0% for anti-PD-1 alone). | [11][18] |

| diABZI | Murine colon (CT26) | Intravenous administration led to significant tumor growth inhibition and increased survival, with 8/10 mice becoming tumor-free. | [19] |

| E7766 | Murine models | Single intratumoral injections caused complete regression or significant tumor growth delay. | [18] |

Table 2: Clinical Trial Results for Key STING Agonists

| Compound (Trial ID) | Patient Population | Treatment | Overall Response Rate (ORR) | Key Adverse Events (≥ Grade 3) | Reference(s) |

| ADU-S100 (MIW815) (NCT02675439) | Advanced/metastatic solid tumors or lymphomas | Monotherapy (intratumoral) | 2.5% (1/40, partial response) | Not specified, but well-tolerated with no DLTs | [18][20][21] |

| ADU-S100 + Spartalizumab (NCT03172936) | Advanced/metastatic solid tumors or lymphomas | Combination (intratumoral + IV) | 10.4% | Not specified, but well-tolerated | [18][22] |

| MK-1454 (Ulevostinag) (NCT03010176) | Advanced solid tumors or lymphomas | Monotherapy (intratumoral) | 0% | 9% | [18] |

| MK-1454 + Pembrolizumab (NCT03010176) | Advanced solid tumors or lymphomas | Combination (intratumoral + IV) | 24% (6/25, all partial responses) | 14% | [12][18] |

| E7766 (Phase 1) | Advanced solid tumors | Monotherapy (intratumoral) | 0% (33.3% had stable disease) | Not specified | [23] |

Key Experimental Protocols

Assessing the activation and functional consequences of the STING pathway is essential for both basic research and drug development. Below are detailed methodologies for core experiments.

Western Blot for STING, TBK1, and IRF3 Phosphorylation

This protocol is designed to detect the phosphorylation events that are hallmarks of STING pathway activation.

1. Cell Lysis and Protein Quantification:

-

Culture cells (e.g., THP-1 monocytes, murine embryonic fibroblasts) and treat with a STING agonist (e.g., cGAMP, dsDNA) for the desired time (e.g., 0, 1, 3, 6 hours).

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer (or similar lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail (critical for preserving phosphorylation).[3][24]

-

Scrape cells, collect lysate, and clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

-

Determine protein concentration of the supernatant using a BCA or Bradford assay.[4]

2. SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples (e.g., 20-50 µg per lane). Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[4]

-

Load samples onto a 10% SDS-polyacrylamide gel and run at a constant voltage (e.g., 120V) until the dye front reaches the bottom.[4]

-

Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[25]

3. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). BSA is often preferred for phospho-antibodies to reduce background.[24][26]

-

Incubate the membrane with primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

-

Recommended Primary Antibodies:

-

Phospho-STING (Ser366 for human, Ser365 for mouse)

-

Phospho-TBK1 (Ser172)

-

Phospho-IRF3 (Ser396 for human, Ser385 for mouse)[27]

-

Total STING, Total TBK1, Total IRF3 (for loading controls)

-

β-Actin or GAPDH (for loading control)

-

-

-

Wash the membrane 3-5 times for 5-10 minutes each with TBST.[3]

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[24]

-

Wash the membrane again 3-5 times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.[25]

References

- 1. [PDF] Preliminary results of the first-in-human (FIH) study of MK-1454, an agonist of stimulator of interferon genes (STING), as monotherapy or in combination with pembrolizumab (pembro) in patients with advanced solid tumors or lymphomas. | Semantic Scholar [semanticscholar.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detecting single cell interferon-beta production using a fluorescent reporter telomerase-immortalized human fibroblast cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. researchgate.net [researchgate.net]

- 15. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. merck.com [merck.com]

- 18. targetedonc.com [targetedonc.com]

- 19. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]

- 22. Collection - Data from Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - Clinical Cancer Research - Figshare [aacr.figshare.com]

- 23. jitc.bmj.com [jitc.bmj.com]

- 24. researchgate.net [researchgate.net]

- 25. Phospho-IRF3 (Ser396) Polyclonal Antibody (720012) [thermofisher.com]

- 26. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 27. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Potential of STING Agonist ADU-S100 and IL-15 in Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of innate and adaptive immunity represents a powerful strategy in the ongoing battle against cancer. This technical guide delves into the synergistic interplay between the Stimulator of Interferon Genes (STING) agonist, ADU-S100 (also known as MIW815), and the pro-inflammatory cytokine, Interleukin-15 (IL-15). We explore the core mechanisms of action of each agent, the compelling preclinical evidence for their combined efficacy, and the detailed experimental methodologies underpinning these findings. This document aims to provide a comprehensive resource for researchers and drug development professionals seeking to leverage this promising combination therapy in the advancement of cancer immunotherapy.

Introduction: Rationale for Combination Therapy

The limitations of current immunotherapies, including immune checkpoint blockade, in patients with immunologically "cold" tumors have spurred the investigation of novel strategies to invigorate the tumor microenvironment (TME). The STING pathway, a critical component of the innate immune system, senses cytosolic DNA and triggers a potent type I interferon (IFN) response, leading to the activation of dendritic cells (DCs) and subsequent priming of tumor-specific T cells.[1][2] ADU-S100 is a synthetic cyclic dinucleotide designed to potently activate this pathway.[3][4]

Interleukin-15 (IL-15) is a cytokine crucial for the development, proliferation, and activation of natural killer (NK) cells and CD8+ T cells, key effectors of anti-tumor immunity.[5][6] Unlike IL-2, IL-15 does not significantly promote the expansion of immunosuppressive regulatory T cells (Tregs).[6][7]

The combination of a STING agonist and IL-15 is hypothesized to create a robust anti-tumor response by first initiating an innate immune response and remodeling the TME via STING activation, followed by the potent stimulation and expansion of cytotoxic effector cells by IL-15.[8][9] Preclinical studies have demonstrated that this synergy can lead to complete tumor regression and the establishment of long-term immunological memory.[8][10]

Core Mechanisms of Action

ADU-S100 and the STING Signaling Pathway

ADU-S100 is a cyclic dinucleotide that directly binds to and activates the STING protein located on the endoplasmic reticulum.[1][4] This binding event initiates a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines and chemokines.[2][3] This process effectively transforms an immunologically quiescent TME into one that is primed for an anti-tumor immune response.

Figure 1: ADU-S100 Activation of the STING Signaling Pathway.

IL-15 Signaling Pathway

IL-15 signals through a heterotrimeric receptor complex consisting of the IL-15 receptor alpha (IL-15Rα) chain, the common beta chain (CD122), and the common gamma chain (CD132).[11][12] IL-15 is unique in that it is often trans-presented by IL-15Rα-expressing cells (like dendritic cells) to adjacent NK and CD8+ T cells expressing the beta and gamma chains.[12] This signaling cascade primarily activates the JAK/STAT pathway, leading to the transcription of genes involved in cell survival, proliferation, and effector functions.[13]

Figure 2: IL-15 Trans-presentation and Signaling Pathway.

Preclinical Efficacy: Quantitative Data Summary

The combination of ADU-S100 and IL-15 has demonstrated significant anti-tumor efficacy in various preclinical models. The following tables summarize key quantitative findings from these studies.

Table 1: In Vivo Tumor Growth and Survival in Murine Prostate Cancer Models

| Treatment Group | Tumor Model | Tumor-Free Mice (%) | Median Survival (days) | Key Findings |

| Vehicle (HBSS) | TRAMP-C1 | 0% | Not specified | - |

| cyto-IL-15 | TRAMP-C1 | Not specified | 26 | - |

| ADU-S100 | TRAMP-C1 | Not specified | 48 | - |

| ADU-S100 + cyto-IL-15 | TRAMP-C1 | 58-67% | Undefined | Synergistic effect leading to complete tumor elimination. [8][10] |

| Vehicle (HBSS) | TRAMP-C2 (bilateral) | 0% | 19 | - |

| cyto-IL-15 | TRAMP-C2 (bilateral) | Not specified | 26 | - |

| ADU-S100 | TRAMP-C2 (bilateral) | Not specified | 48 | - |

| ADU-S100 + cyto-IL-15 | TRAMP-C2 (bilateral) | 50% (abscopal) | Undefined | Induced curative abscopal immunity. [8][10] |

| Naive (rechallenge) | TRAMP-C2 | 0% | Not specified | - |

| Cured (rechallenge) | TRAMP-C2 | 83% | Undefined | Established long-lasting immunological memory. [8][10] |

cyto-IL-15 refers to a cytotopically modified IL-15.

Table 2: In Vitro Cytotoxicity in Human Prostate Cancer Cell Lines

| Treatment Group | Target Cell Line | % Tumor Cell Killing (mean) | Key Findings |

| IL-15 (2.5 ng/ml) | LNCaP | 33% | Modest killing. |

| ADU-S100 analog (1 µg/ml) | LNCaP | 33% | Modest killing. |

| IL-15 + ADU-S100 analog | LNCaP | 74% | Significant increase in cytotoxicity compared to monotherapies. [9] |

| IL-15 (2.5 ng/ml) | PC3 | 22% | Modest killing. |

| ADU-S100 analog (1 µg/ml) | PC3 | 36% | Modest killing. |

| IL-15 + ADU-S100 analog | PC3 | 52% | Significant increase in cytotoxicity compared to monotherapies. [9] |

Table 3: Immune Cell Activation Markers in Splenocytes from TRAMP-C2 Tumor-Bearing Mice

| Treatment Group | Immune Cell Population | Marker | % Positive Cells (mean) | Key Findings |

| Control | CD8+ T cells | Perforin | ~17% | Baseline expression. |

| ADU-S100 | CD8+ T cells | Perforin | >30% | Increased perforin expression.[8] |

| ADU-S100 + cyto-IL-15 | CD8+ T cells | Perforin | >30% | Sustained high levels of perforin. [8] |

| Control | CD8+ T cells | IFN-γ | ~85% | High baseline IFN-γ in the spleen. |

| ADU-S100 | CD8+ T cells | IFN-γ | ~58% | Reduction in splenic IFN-γ, potentially due to migration to the tumor.[8] |

| ADU-S100 + cyto-IL-15 | CD8+ T cells | IFN-γ | ~34% | Further reduction, suggesting enhanced trafficking. [8] |

Table 4: Immune Cell Activation in Human PBMC Co-culture with Prostate Cancer Cells

| Treatment Group | Immune Cell Population | Marker | % Positive Cells (mean, with LNCaP) | Key Findings |

| PBS | NK cells | Perforin | ~2.4% | Low baseline perforin. |

| IL-15 | NK cells | Perforin | ~31% | Upregulation of perforin. |

| ADU-S100 analog | NK cells | Perforin | ~32% | Upregulation of perforin. |

| IL-15 + ADU-S100 analog | NK cells | Perforin | ~67% | Synergistic increase in perforin expression. [9] |

Experimental Protocols

In Vivo Murine Tumor Models

A robust in vivo model is crucial for evaluating the efficacy of combination immunotherapy.

Figure 3: General Experimental Workflow for In Vivo Studies.

Protocol:

-

Cell Culture: TRAMP-C1 or TRAMP-C2 murine prostate cancer cells are cultured in appropriate media.

-

Tumor Implantation: A suspension of tumor cells (e.g., 1x10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of male C57BL/6 mice.

-

Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using digital calipers (Volume = 0.5 x length x width²).

-

Treatment: Mice are randomized into treatment groups. ADU-S100 is administered via intratumoral injection. IL-15 (or cyto-IL-15) can be administered systemically (e.g., intraperitoneally) or locally.

-

Efficacy Assessment: Tumor growth and overall survival are monitored.

-

Immunological Analysis: At the study endpoint, tumors and spleens are harvested for downstream analysis, such as flow cytometry and RNA sequencing.[8][10]

In Vitro Co-culture and Cytotoxicity Assay

Protocol:

-

Cell Culture: Human prostate cancer cell lines (LNCaP, PC3) and peripheral blood mononuclear cells (PBMCs) from healthy donors are cultured.

-

Co-culture: Cancer cells are seeded in 96-well plates. PBMCs are added at a specific effector-to-target ratio.

-

Treatment: IL-15 and/or an analog of ADU-S100 are added to the co-cultures.

-

Incubation: The co-cultures are incubated for a defined period (e.g., 48-72 hours).

-

Cytotoxicity Assessment: Tumor cell viability is assessed using flow cytometry. Cells are stained with a viability dye (e.g., Propidium Iodide or 7-AAD) and antibodies against cell-specific markers (e.g., EpCAM for cancer cells, CD45 for immune cells). The percentage of dead tumor cells is quantified.[9]

Flow Cytometry for Immune Cell Profiling

Protocol:

-

Sample Preparation: Single-cell suspensions are prepared from tumors or spleens by mechanical dissociation and/or enzymatic digestion. Red blood cells are lysed.

-

Staining: Cells are stained with a panel of fluorescently-labeled antibodies against surface and intracellular markers to identify different immune cell populations (e.g., CD3, CD4, CD8, NK1.1, CD69, Ki67) and their functional state (e.g., Perforin, Granzyme B, IFN-γ).

-

Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

-

Data Analysis: The data is analyzed using software such as FlowJo to quantify the frequency and activation status of various immune cell subsets.[8][14]

Clinical Perspective and Future Directions

While preclinical data are highly encouraging, the translation of these findings into clinical success requires careful consideration. Phase I clinical trials of ADU-S100 (MIW815) as a monotherapy and in combination with checkpoint inhibitors have shown that the agent is well-tolerated, with some evidence of systemic immune activation.[15][16] However, objective response rates have been modest.[15][16] Similarly, IL-15 monotherapy has demonstrated profound increases in circulating NK and CD8+ T cells, but clinical responses have been limited to stable disease in many cases.[8]

The synergistic combination of ADU-S100 and IL-15 holds the potential to overcome the limitations of each monotherapy. Future clinical trials should focus on optimizing the dose, schedule, and route of administration for this combination. Furthermore, the identification of predictive biomarkers will be crucial for selecting patients most likely to benefit from this therapeutic approach.

Conclusion

The combination of the STING agonist ADU-S100 and IL-15 represents a scientifically robust strategy to enhance anti-tumor immunity. By sequentially engaging both the innate and adaptive immune systems, this combination therapy has demonstrated profound efficacy in preclinical models, leading to tumor eradication and the generation of lasting immunity. The data and protocols presented in this guide provide a solid foundation for further research and development in this promising area of cancer immunotherapy. The continued investigation of this synergistic pairing is warranted to unlock its full therapeutic potential for patients with cancer.

References

- 1. Facebook [cancer.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. invivogen.com [invivogen.com]

- 5. Research progress of interleukin-15 in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IL-15 Agonists: The Cancer Cure Cytokine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mskcc.org [mskcc.org]

- 8. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer [frontiersin.org]

- 10. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. onclive.com [onclive.com]

- 12. Immunomodulatory Effects of IL-2 and IL-15; Implications for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Research progress of interleukin-15 in cancer immunotherapy [frontiersin.org]

- 14. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]

- 15. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

Innate and adaptive immune response to STING agonists

An In-depth Technical Guide to the Innate and Adaptive Immune Response to STING Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction: The cGAS-STING Pathway

The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, a key indicator of pathogen invasion or cellular damage.[1][2][3] The pathway is initiated by cyclic GMP-AMP synthase (cGAS), which binds to double-stranded DNA (dsDNA) in the cytoplasm.[2] This binding event triggers cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP).[1][2][4][5] cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[3][5][6]

Activation by cGAMP causes STING to translocate from the ER to the Golgi apparatus.[2][5][6] This initiates a signaling cascade that leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2][4][7] Phosphorylated IRF3 dimerizes and moves to the nucleus to drive the transcription of type I interferons (IFN-I), such as IFN-α and IFN-β.[1][2][6] Simultaneously, STING activation can also trigger the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][3][8] This initial, powerful innate response is fundamental to clearing infections and is increasingly being harnessed for cancer immunotherapy.[3][8][9]

The Innate Immune Response to STING Agonists

Pharmacological STING agonists, which include cyclic dinucleotide (CDN) analogs and other small molecules, are designed to mimic natural ligands like cGAMP to intentionally activate this pathway.[3][8] This activation orchestrates a robust innate immune response characterized by a surge in cytokine production and the recruitment and activation of various immune cells.

Key innate immune cells activated by STING agonists include:

-

Dendritic Cells (DCs): STING activation is a potent driver of DC maturation. It enhances their ability to process and present antigens by upregulating costimulatory molecules like CD80, CD86, and CD40, as well as MHC-II molecules.[10][11] This process is critical for initiating the adaptive immune response.[12][13]

-

Macrophages: STING agonists can polarize tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, which aids in anti-tumor activity.[10]

-

Natural Killer (NK) Cells: The production of type I IFNs and other cytokines stimulates the cytotoxic activity of NK cells, which are capable of directly killing tumor cells.[6][10][12]

The activation of these cells transforms the local tumor microenvironment from an immunologically "cold" state, lacking immune infiltration, to a "hot" state that is responsive to immunotherapy.[3][9]

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cGAS/STING signaling pathway: a cross-talk of infection, senescence and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 8. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. STING, DCs and the link between innate and adaptive tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Natural Killer (NK) Cell Activation by Interleukin-15

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Interleukin-15 (IL-15) in the activation of Natural Killer (NK) cells. We delve into the core signaling pathways, present quantitative data on IL-15-mediated NK cell functions, and provide detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development.

The IL-15 Receptor and Initial Signaling Events

Interleukin-15 is a critical cytokine for the development, survival, proliferation, and activation of NK cells.[1][2][3] Its signaling is initiated through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (IL-2Rβ, CD122) chain, and the common gamma chain (γc, CD132), which is shared with other cytokines like IL-2, IL-4, IL-7, IL-9, and IL-21.

A unique feature of IL-15 signaling is the concept of trans-presentation, where IL-15 is presented by IL-15Rα on the surface of one cell (e.g., a dendritic cell) to an NK cell that expresses the IL-2Rβ and γc chains.[3] This mode of presentation is considered more physiologically relevant and potent than stimulation by soluble IL-15.

Upon binding of the IL-15/IL-15Rα complex to the IL-2Rβ/γc heterodimer on the NK cell surface, a conformational change is induced, leading to the activation of associated Janus kinases (JAKs). Specifically, JAK1 is associated with IL-2Rβ and JAK3 is associated with the γc chain.[1][2][3] The activation of these kinases through auto- and trans-phosphorylation marks the initiation of downstream signaling cascades.

Core Signaling Pathways

Two primary signaling pathways are activated downstream of the IL-15 receptor in NK cells: the JAK-STAT pathway and the PI3K-Akt-mTOR pathway. These pathways are crucial for orchestrating the diverse functional responses of NK cells to IL-15.

The JAK-STAT Pathway

The JAK-STAT pathway is a direct route for cytokine signaling to the nucleus. Following the activation of JAK1 and JAK3, they phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-2Rβ and γc chains. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription 5 (STAT5).[1] Once recruited, STAT5 is itself phosphorylated by the JAKs.

Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes. These genes are involved in NK cell survival (e.g., Bcl-2), proliferation (e.g., c-Myc), and effector functions. The IL-15-JAK-STAT5 axis is considered indispensable for NK cell development and homeostasis.[2][3]

The PI3K-Akt-mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt-mammalian Target of Rapamycin (mTOR) pathway is another critical signaling cascade activated by IL-15, playing a central role in NK cell metabolism, proliferation, and effector functions.[2][3] The engagement of the IL-15 receptor can lead to the activation of PI3K.

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Akt, in turn, activates the mTOR complex 1 (mTORC1), a master regulator of cell growth and metabolism. mTORC1 promotes protein synthesis, lipid synthesis, and glycolysis, which are essential for NK cell proliferation and the production of effector molecules like granzymes and perforin.[4]

Quantitative Data on IL-15 Mediated NK Cell Functions

The activation of NK cells by IL-15 leads to quantifiable changes in their proliferative capacity, cytotoxic activity, and cytokine production. The following tables summarize key quantitative data from various studies.

NK Cell Proliferation

IL-15 is a potent inducer of NK cell proliferation. Its effects are often compared to IL-2, another cytokine that promotes NK cell expansion.

| Cytokine(s) | Cell Type | Duration | Fold Increase in Cell Number | Reference |

| IL-15 | CD56dim NK cells | 7 days | 2.8-fold | [5] |

| IL-2 | CD56dim NK cells | 7 days | 3-fold | [5] |

| IL-15 + IL-21 | CD56dim NK cells | 7 days | 10-fold | [5] |

| IL-2 + IL-21 | CD56dim NK cells | 7 days | 10-fold | [5] |

| IL-15 | CD56bright NK cells | 7 days | 28-fold | [5] |

| IL-2 | CD56bright NK cells | 7 days | 18-fold | [5] |

| IL-15 + IL-21 | CD56bright NK cells | 7 days | 50-fold | [5] |

| IL-2 + IL-21 | CD56bright NK cells | 7 days | 40-fold | [5] |

| IL-15 (10 ng/mL) | Cord Blood MNC | 2 weeks | >8-fold increase in cytotoxicity | [6] |

| mbIL15-NK cells | Primary NK cells | 7 days (no IL-2) | Maintained initial cell numbers | [7] |

| Mock-transduced NK cells | Primary NK cells | 7 days (no IL-2) | <20% recovery | [7] |

| IL-15 (10 ng/mL) + Medi-1 | PBMCs | 7 days | 4.5-fold expansion of NK cells | [8] |

| IL-15 (10 ng/mL) | PBMCs | 7 days | 1.5-fold expansion of NK cells | [8] |

NK Cell Cytotoxicity

IL-15 significantly enhances the cytotoxic potential of NK cells against target tumor cells, such as the K562 cell line.

| Effector Cells | Target Cells | Effector:Target (E:T) Ratio | Incubation Time | % Cytotoxicity | Reference |

| Neonatal MNC (Medium alone) | K562 | 25:1 | 18 hours | 24.0% ± 2.9% | [6] |

| Neonatal MNC + IL-15 (10 ng/ml) | K562 | 25:1 | 18 hours | Markedly enhanced | [6] |

| Neonatal MNC + IL-12 | K562 | 25:1 | 18 hours | 54.6% ± 4.3% | [6] |

| Mock-transduced NK cells | Nalm-6, U937, K562, Daudi, SK-BR-3, ES8 | 1:4 | 24 hours | Median: 22% | [7] |

| Mock-transduced NK cells | Nalm-6, U937, K562, Daudi, SK-BR-3, ES8 | 1:1 | 24 hours | Median: 54% | [7] |

| mbIL15-NK cells | Nalm-6, U937, K562, Daudi, SK-BR-3, ES8 | 1:4 | 24 hours | Median: 71% | [7] |

| mbIL15-NK cells | Nalm-6, U937, K562, Daudi, SK-BR-3, ES8 | 1:1 | 24 hours | Median: 99% | [7] |

| IL-15-activated NK cells | K562 | 5:1 | Not specified | Increased vs. resting | [9] |

| IL-2-activated NK cells | K562 | 5:1 | Not specified | Increased vs. resting | [9] |

Cytokine Production

IL-15 priming enhances the ability of NK cells to produce pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) upon stimulation.

| NK Cell Subset | Priming/Stimulation | Cytokine Measured | Observation | Reference |

| CD56bright NK cells | IL-15 priming (5 ng/ml, 12-16h) + K562 | IFN-γ & TNF-α | Robustly enhanced production | [10] |

| Primary NK cells | IL-15 (10 ng/ml) + IL-18 (50 ng/ml) | IFN-γ | Strong enhancement of production | [11] |

| Primary NK cells | IL-15 (10 ng/ml) + IL-21 (50 ng/ml) | IFN-γ | Strong enhancement of production | [11] |

| NK cells | IL-15 + TNF-α | IFN-γ | Increased production | [12] |

| FIST15 treated NK cells | PMA/ionomycin | IFN-γ, TNF-α, IL-2 | Significantly increased production | [13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental protocols for studying IL-15-mediated NK cell activation.

Isolation of Human NK Cells from PBMCs

This protocol describes the negative selection of NK cells from peripheral blood mononuclear cells (PBMCs).

-

PBMC Isolation:

-

Dilute peripheral blood with an equal volume of phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer of plasma and collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs with PBS by centrifugation.

-

-

NK Cell Enrichment (Negative Selection):

-

Resuspend PBMCs in a suitable buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA).

-

Add a cocktail of antibodies against non-NK cell markers (e.g., CD3, CD14, CD19, CD36, CD123, Glycophorin A).

-

Incubate to allow antibody binding.

-

Add magnetic beads coated with an antibody that binds to the antibody cocktail.

-

Place the tube in a magnetic separator. The non-NK cells will be held by the magnet.

-

Carefully collect the supernatant containing the untouched, enriched NK cells.

-

Assess purity by flow cytometry using antibodies against CD56 and CD3 (NK cells are CD56+/CD3-).

-

Chromium-51 Release Cytotoxicity Assay

This classic assay measures the ability of effector cells (NK cells) to lyse target cells.[14][15][16]

-

Target Cell Labeling:

-

Harvest target cells (e.g., K562) in exponential growth phase.

-

Resuspend the target cells in culture medium.

-

Add 51Cr (sodium chromate) to the cell suspension and incubate for 1-2 hours at 37°C to allow for uptake.

-

Wash the labeled target cells multiple times with culture medium to remove unincorporated 51Cr.

-

Resuspend the labeled target cells at a known concentration.

-

-

Co-culture:

-

Plate effector NK cells at various concentrations in a 96-well V-bottom plate.

-

Add a fixed number of 51Cr-labeled target cells to each well to achieve different Effector:Target (E:T) ratios.

-

Include control wells:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with a detergent (e.g., Triton X-100) to cause complete lysis.

-

-

Incubate the plate for 4-18 hours at 37°C.

-

-

Measurement of 51Cr Release:

-

Centrifuge the 96-well plate to pellet the cells.

-

Carefully collect a portion of the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.

-

-

Calculation of Percent Specific Lysis:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

CFSE-Based Proliferation Assay

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that allows for the tracking of cell division by flow cytometry.[17][18][19]

-

Cell Labeling:

-

Resuspend isolated NK cells in PBS.

-

Add CFSE to the cell suspension at a final concentration of 1-5 µM.

-

Incubate for 10-15 minutes at 37°C.

-

Quench the labeling reaction by adding an equal volume of cold complete culture medium.

-

Wash the cells multiple times with culture medium to remove excess CFSE.

-

-

Cell Culture:

-

Resuspend the CFSE-labeled NK cells in complete culture medium.

-

Plate the cells in a culture plate and add IL-15 at the desired concentration.

-

Culture the cells for 3-7 days at 37°C.

-

-

Flow Cytometry Analysis:

-

Harvest the cells at different time points.

-

Stain the cells with antibodies for surface markers (e.g., CD56, CD3) if desired.

-

Acquire the cells on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.

-

Analyze the data: with each cell division, the CFSE fluorescence intensity is halved, resulting in distinct peaks on the histogram corresponding to each generation of divided cells.

-

Intracellular Cytokine Staining for IFN-γ

This protocol allows for the detection of intracellular cytokine production at the single-cell level by flow cytometry.[20][21][22]

-

NK Cell Stimulation:

-

Culture isolated NK cells with or without IL-15 for a specified priming period (e.g., 12-16 hours).

-

Re-stimulate the NK cells with a potent activator like PMA and ionomycin, or with target cells (e.g., K562), for 4-6 hours.

-

During the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to block cytokine secretion and cause intracellular accumulation.

-

-

Surface Staining:

-

Harvest the cells and wash with staining buffer (e.g., PBS with 1% BSA).

-

Stain the cells with antibodies against surface markers (e.g., CD56, CD3) for 20-30 minutes at 4°C.

-

Wash the cells to remove unbound antibodies.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in a fixation buffer (e.g., 2% paraformaldehyde) and incubate for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Resuspend the fixed cells in a permeabilization buffer (e.g., PBS with 0.1-0.5% saponin or a commercial permeabilization buffer) and incubate for 10-15 minutes.

-

-

Intracellular Staining:

-

Add a fluorochrome-conjugated anti-IFN-γ antibody to the permeabilized cells.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells with permeabilization buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in staining buffer.

-

Acquire the cells on a flow cytometer.

-

Analyze the data by gating on the NK cell population (e.g., CD56+/CD3-) and then quantifying the percentage of IFN-γ positive cells.

-

References

- 1. Frontiers | Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development [frontiersin.org]

- 2. The Critical Role of IL-15–PI3K–mTOR Pathway in Natural Killer Cell Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. The proinflammatory cytokines IL-2, IL-15 and IL-21 modulate the repertoire of mature human natural killer cell receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interleukin-15 Enhances Cytotoxicity, Receptor Expression, and Expansion of Neonatal Natural Killer Cells in Long-Term Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Enhanced IL-15-mediated NK cell activation and proliferation by an ADAM17 function-blocking antibody involves CD16A, CD137, and accessory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IL-15 activates mTOR and primes stress-activated gene expression leading to prolonged antitumor capacity of NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CD56bright NK cells exhibit potent antitumor responses following IL-15 priming - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tumor necrosis factor-alpha enhances IL-15-induced natural killer cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stimulation of natural killer cell-mediated tumor immunity by an IL-15/TGF-ß neutralizing fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 15. revvity.com [revvity.com]

- 16. Results for "Chromium Release Assay" | Springer Nature Experiments [experiments.springernature.com]

- 17. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. Functional Analysis of Human NK cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

The STING Pathway in Prostate Cancer: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the Stimulator of Interferon Genes (STING) pathway and its complex, often dual, role in the context of prostate cancer (PCa). It covers the core signaling mechanisms, its functions in both tumor suppression and promotion, therapeutic strategies, and detailed experimental protocols for its study.

The Core cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection, as well as cellular damage and genomic instability common in cancer cells.[1][2]

Mechanism of Activation: The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which acts as a direct sensor for cytosolic dsDNA.[3][4] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of a second messenger, cyclic GMP-AMP (2’3’-cGAMP), from ATP and GTP.[1][5]

This second messenger, 2’3’-cGAMP, then binds to the STING protein, an adaptor molecule located on the membrane of the endoplasmic reticulum (ER).[4][6] This binding event triggers a significant conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[7][8]

Downstream Signaling Cascade: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[4][7] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-α/β) and other IFN-stimulated genes (ISGs).[1][3] Concurrently, STING activation can also lead to the activation of the NF-κB transcription factor, which promotes the expression of a wide range of pro-inflammatory cytokines and chemokines.[7][9]

The Dual Role of STING in Prostate Cancer

In cancer, the cGAS-STING pathway is a double-edged sword, capable of mediating both potent anti-tumor immunity and, under certain conditions, promoting tumor progression.[2][10] This duality is particularly relevant in prostate cancer, which is often characterized as an immunologically "cold" tumor with low immune cell infiltration.[11]

Anti-Tumor Functions

STING's primary anti-tumor role is driven by its ability to bridge innate and adaptive immunity. Activation of STING within tumor-resident dendritic cells (DCs) is crucial for initiating spontaneous anti-tumor T-cell responses.[4]

-

Immune Cell Recruitment and Activation: The production of Type I IFNs and chemokines like CXCL10 and CCL5 promotes the recruitment and activation of immune cells, including natural killer (NK) cells and cytotoxic CD8+ T cells, into the tumor microenvironment (TME).[12][13]

-

Enhanced Antigen Presentation: STING activation enhances the maturation of antigen-presenting cells (APCs) like DCs, improving their ability to present tumor antigens to T cells.[3]

-

Direct Tumor Cell Effects: In some contexts, strong STING activation can induce apoptosis, senescence, or ferroptosis directly in cancer cells.[11][14]

-

Synergy with Therapies: Radiotherapy and certain chemotherapies can induce DNA damage, leading to the accumulation of cytosolic dsDNA in tumor cells and subsequent STING activation, thereby turning a "cold" tumor "hot" and more susceptible to immune checkpoint inhibitors.[8][15][16]

Pro-Tumor Functions

Conversely, chronic or aberrant STING activation can create an immunosuppressive TME and drive cancer progression.[2][10]

-

Chronic Inflammation: Persistent, low-level STING signaling can lead to chronic inflammation, a known driver of prostate cancer development and progression.[15][17]

-

Immune Suppression: Chronic STING activation can paradoxically lead to immune suppression by upregulating immune checkpoint molecules like PD-L1 on tumor cells, promoting the accumulation of regulatory T cells (Tregs), and inducing T-cell exhaustion.[2][10][13]

-

Metastasis: In some models, STING-induced inflammatory cytokines, such as IL-6, can promote cancer cell survival and metastasis.[9] This is particularly relevant in castration-resistant prostate cancer (CRPC).[11]

-

Therapeutic Resistance: The IL-6 produced downstream of STING signaling can inhibit further STING activation, creating a negative feedback loop that may contribute to resistance to STING-targeted therapies.[9] Furthermore, some prostate cancer cells exhibit suppressed STING signaling, for instance via the IL-6/JAK2/STAT3 pathway, rendering them unresponsive to STING agonists.[18]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the STING pathway in prostate cancer.

Table 1: STING Pathway Activation and Clinical Outcomes in Prostate Cancer

| Parameter | Cohort / Model | Finding | Significance | Reference |

|---|---|---|---|---|

| STING-related Gene Signature | 430 PCa patients (TCGA) | Patients classified into two subtypes based on AURKB, TREX1, and STAT6 expression. Subtype 1 showed a significantly worse prognosis. | HR: 21.19, p < 0.001 | [19] |

| DDRD Immune Score | 498 early PCa patients (TCGA) | A 'Metastatic-like DDRD' subgroup (17% of patients) had high immune scores, elevated leukocyte fraction, and higher expression of checkpoint genes (PD-L1, CTLA4, etc.). | p < 2E-12 (score difference) | [20] |

| Biochemical Relapse | 441 early PCa patients (TCGA) | The 'Metastatic-like DDRD' subgroup showed an increased risk of biochemical relapse. | Univariate p < 2E-5, Multivariate p < 0.008 | [20] |